molecular formula C15H13ClO3 B582227 4-(4-Chloro-2-methoxyphenyl)phenylacetic acid CAS No. 1334499-93-2

4-(4-Chloro-2-methoxyphenyl)phenylacetic acid

Cat. No. B582227
M. Wt: 276.716
InChI Key: YMWMOVWNRDSQRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chloro-2-methoxyphenyl)phenylacetic acid is an organic compound with the molecular formula C15H13ClO3 and a molecular weight of 276.72 . It is a white solid with a disagreeable odor .


Molecular Structure Analysis

The InChI code for 4-(4-Chloro-2-methoxyphenyl)phenylacetic acid is 1S/C15H13ClO3/c1-19-14-9-12 (16)6-7-13 (14)11-4-2-10 (3-5-11)8-15 (17)18/h2-7,9H,8H2,1H3, (H,17,18) . This indicates that the compound contains a phenyl functional group and a carboxylic acid functional group .


Physical And Chemical Properties Analysis

4-(4-Chloro-2-methoxyphenyl)phenylacetic acid has a molecular weight of 276.72 . The compound is a white solid with a disagreeable odor .

Scientific Research Applications

Application

The compound “4-(4-Chloro-2-methoxyphenyl)phenylacetic acid” is used in the synthesis of a tetra-substituted imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), which has potential applications in medicinal chemistry .

Method

The synthesis involves a one-pot reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . The synthesized imidazole is then reacted with salts of 1st row transition metals (Co(II), Ni(II), Cu(II), Mn(II), and Zn(II)) to obtain metal complexes .

Results

The synthesized compounds were evaluated for their antioxidant and antimicrobial activities. Antimicrobial studies revealed the more noxious nature of metal complexes compared to the ligand against various strains of bacteria and fungi . Molecular docking results based on the binding energy values also supported the experimental results of the antioxidant activities of the compounds .

2. Use in Pesticide Degradation Studies

Application

While not directly used, a similar compound, 4-chloro-2-methylphenoxyacetic acid (MPCA), is used in studies to understand the degradation of pesticides in soil . The presence of certain fungicides can retard the degradation of MPCA in soil .

Method

The study involved the application of MPCA and a fungicide mixture to soil and monitoring the degradation of MPCA over time .

Results

The study found that the presence of the fungicide mixture slowed the degradation of MPCA in soil, with dissipation times increasing from 1.6-1.9 days to 2.5-3.5 days .

3. Use in Organic Synthesis

Application

A similar compound, 5-Chloro-2-methoxyphenylboronic acid, is used as a reactant in organic synthesis reactions, such as the Boron-Heck arylation and Suzuki-Miyaura reaction .

Method

The specific methods of application would depend on the particular reaction being carried out .

Results

The results would also depend on the specific reaction, but these reactions are generally used to form carbon-carbon bonds, which are key in the synthesis of many organic compounds .

4. Use in Herbicidal Ionic Liquids

Application

A similar compound, (4-chloro-2-methylphenoxy)acetate (MCPA), is used in the synthesis of herbicidal ionic liquids . These ionic liquids have potential applications in agriculture for pest control .

Method

The synthesis involves the reaction of MCPA with domiphen derived phenoxyethylammonium cation . The obtained compounds differ in terms of the substitution of the phenoxyethylammonium group in the ring and the length of the alkyl chain .

Results

The herbicidal activity of the compounds was tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant .

5. Use in Antimicrobial and Anti-inflammatory Applications

Application

A similar compound, (4-Chloro-2-methylphenoxy) acetic acid, is used in the synthesis of compounds with antimicrobial, antitumor, analgesic, and anti-inflammatory properties .

Method

The specific methods of application would depend on the particular reaction being carried out .

Results

The results would also depend on the specific reaction, but these reactions are generally used to form compounds with potential medicinal applications .

properties

IUPAC Name

2-[4-(4-chloro-2-methoxyphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-19-14-9-12(16)6-7-13(14)11-4-2-10(3-5-11)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWMOVWNRDSQRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716597
Record name (4'-Chloro-2'-methoxy[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-2-methoxyphenyl)phenylacetic acid

CAS RN

1334499-93-2
Record name [1,1′-Biphenyl]-4-acetic acid, 4′-chloro-2′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334499-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4'-Chloro-2'-methoxy[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.